molecular formula C7H3ClF3I B1488035 2-Chloro-4-iodo-1-(trifluoromethyl)benzene CAS No. 1206599-46-3

2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B1488035
CAS No.: 1206599-46-3
M. Wt: 306.45 g/mol
InChI Key: OBRXTVDFVJAUAH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I. It is a halogenated aromatic compound, featuring a benzene ring substituted with chlorine, iodine, and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the direct halogenation of benzene derivatives. The reaction conditions include the use of chlorine and iodine in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different structural isomers.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace one of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid derivatives.

  • Reduction: Dihalogenated or monohalogenated benzene derivatives.

  • Substitution: Amino, hydroxyl, or other functionalized benzene derivatives.

Scientific Research Applications

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also used in the study of reaction mechanisms and as a reagent in various chemical transformations.

Mechanism of Action

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is similar to other halogenated benzene derivatives, such as 2-Chloro-1-iodo-4-(trifluoromethyl)benzene and 3-Chloro-4-iodobenzotrifluoride. its unique combination of halogens and the trifluoromethyl group gives it distinct chemical properties and reactivity. This compound is particularly useful in reactions requiring strong electron-withdrawing groups and multiple halogen substituents.

Comparison with Similar Compounds

  • 2-Chloro-1-iodo-4-(trifluoromethyl)benzene

  • 3-Chloro-4-iodobenzotrifluoride

  • 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

  • 3-Bromo-4-iodobenzotrifluoride

Properties

IUPAC Name

2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRXTVDFVJAUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206599-46-3
Record name 2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-(trifluoromethyl)aniline (450 mg, 2.30 mmol) and toluene 4-sulfonic acid (1.19 g, 6.92 mmol) in CH3CN (10 mL) was added a solution of potassium iodide (955 mg, 5.76 mmol) and sodium nitrite (318 mg, 4.61 mmol) in water (1.8 mL) over 15 min at 10° C., then after 20 min the reaction mixture was poured onto water, neutralized with sat. aq. NaHCO3 solution, treated with 2 M aq. sodium thiosulfate solution (6 mL), and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to afford the title compound (517 mg) as a light brown oil, which was directly used in the next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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